molecular formula C8H8ClN3O2 B3134950 4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide CAS No. 400085-03-2

4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide

Cat. No. B3134950
CAS RN: 400085-03-2
M. Wt: 213.62 g/mol
InChI Key: ZTUDPBOVRVSRKZ-UHFFFAOYSA-N
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Description

4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide is a chemical compound with the molecular formula C7H6ClNO and a molecular weight of 155.582 g/mol . It is also known by other names such as p-Chlorobenzamide and p-Chlorobenzoic acid amide .


Molecular Structure Analysis

The molecular structure of 4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide consists of a benzene ring with a chlorine atom (Cl) and an amide functional group (CONH) attached. The E configuration indicates that the hydroxyamino group is in the trans configuration with respect to the double bond .

Scientific Research Applications

Electrophilic Properties and Mutagenicity

  • Study 1 : Investigated the electrophilic properties of 4-chloro-N-(hydroxymethyl)benzamide as a model compound of carbinolamides formed during the metabolic oxidation of N-methylamides. It was found not to be mutagenic in Salmonella typhimurium, despite its potential to form reactive electrophilic methyleneimines (Overton et al., 1986).

Biological Activity Analysis

  • Study 2 : Analyzed the biological activity of a series of 4-chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamides against various microbial strains. The study found that these compounds displayed biological activity comparable to or higher than standard treatments like isoniazid, fluconazole, penicillin G, or ciprofloxacin (Imramovský et al., 2011).

Bactericidal Activity

  • Study 4 : Assessed the bactericidal activity of certain 4-chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamides against methicillin-resistant Staphylococcus aureus (MRSA). One compound, in particular, showed a rapid concentration-dependent bactericidal effect (Zadrazilova et al., 2015).

Anticonvulsant and Antimicrobial Properties

  • Study 5 : Explored the anticonvulsant activity of 4-chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamides. It was found that these compounds offer partial protection against chemically induced seizures in mice, with the 4-chloro compound being particularly effective (Afolabi et al., 2012).
  • Study 6 : Examined the antimicrobial and anticancer activities of 4-chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamides. These compounds were found to be more active than the standard drug carboplatin but less active than 5-fluorouracil against certain cell lines (Kumar et al., 2014).

Synthesis and Characterization

  • Study 7 : Described the preparation and characterization of crystalline forms of a related compound, showing different thermal and spectroscopic properties (Yanagi et al., 2000).

Serotonin Receptor Agonist Activity

  • Study 8 : Focused on the synthesis of derivatives of 4-chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamides as serotonin receptor agonists. One compound was identified with promising gastrointestinal motility properties (Sonda et al., 2003).

properties

IUPAC Name

4-chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O2/c9-7-3-1-6(2-4-7)8(13)12-10-5-11-14/h1-5,14H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUDPBOVRVSRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CNO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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